molecular formula C38H74NO8P B15140196 [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate

Cat. No.: B15140196
M. Wt: 709.0 g/mol
InChI Key: HPHKBIBKNIIZJX-QTIFFFLQSA-N
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Description

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a phosphoryl group, a pentadeuterio substitution, and a hexadec-9-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate typically involves multiple steps:

    Formation of the phosphoryl group: This step involves the reaction of an appropriate alcohol with a phosphorylating agent under controlled conditions.

    Introduction of the pentadeuterio substitution: Deuterium atoms are introduced through a deuteration process, which may involve the use of deuterated reagents or catalysts.

    Attachment of the hexadec-9-enoyl moiety: This step involves the esterification of the phosphorylated intermediate with hexadec-9-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

    Biology: The compound is studied for its potential role in cellular signaling and metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell growth.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] heptadecanoate: A closely related compound with similar structural features.

    [(2R)-1-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}-3-hydroxy-2-propanyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another compound with a similar phosphoryl group and deuterium substitution.

Uniqueness

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate is unique due to its specific combination of functional groups and deuterium substitution, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C38H74NO8P

Molecular Weight

709.0 g/mol

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate

InChI

InChI=1S/C38H74NO8P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39)47-38(41)31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h14,16,36H,3-13,15,17-35,39H2,1-2H3,(H,42,43)/b16-14-/t36-/m1/s1/i34D2,35D2,36D

InChI Key

HPHKBIBKNIIZJX-QTIFFFLQSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCC

Origin of Product

United States

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